molecular formula C8H12O2 B14630436 2,3-Dimethylcyclohexane-1,4-dione CAS No. 55050-27-6

2,3-Dimethylcyclohexane-1,4-dione

Cat. No.: B14630436
CAS No.: 55050-27-6
M. Wt: 140.18 g/mol
InChI Key: WURIYEBCSPUSDX-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohexane-1,4-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclohexane, where two methyl groups are attached to the second and third carbon atoms, and two ketone groups are located at the first and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcyclohexane-1,4-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization process. The final product is obtained after hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohexane-1,4-dione involves its diketone groups, which act as strong electrophilic centers. These groups attract nucleophilic species, leading to various addition reactions. The presence of two opposed keto groups within the cyclohexane ring creates a highly reactive platform due to electronic and steric strains . This reactivity is exploited in various chemical transformations and biological assays.

Properties

CAS No.

55050-27-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,3-dimethylcyclohexane-1,4-dione

InChI

InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3

InChI Key

WURIYEBCSPUSDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CCC1=O)C

Origin of Product

United States

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